(2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, a trimethyl-thioxo-dihydro-dithioloquinolinyl group, and a propenone moiety. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzaldehyde, 4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline, and appropriate reagents for the formation of the propenone linkage. Common reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the nitrophenyl group suggests it could have antimicrobial or anticancer activities, while the dithioloquinoline moiety might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is not fully understood. it is likely to interact with molecular targets through its nitrophenyl and dithioloquinoline groups. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, often used in organic synthesis.
Acetylacetone: Another compound with keto-enol tautomerism, used as a ligand in coordination chemistry.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
(2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is unique due to its combination of a nitrophenyl group and a dithioloquinoline moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C22H18N2O3S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18N2O3S3/c1-13-4-10-16-17(12-13)23(22(2,3)20-19(16)21(28)30-29-20)18(25)11-7-14-5-8-15(9-6-14)24(26)27/h4-12H,1-3H3/b11-7+ |
InChI Key |
UBORUJACAUHXPY-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
Origin of Product |
United States |
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